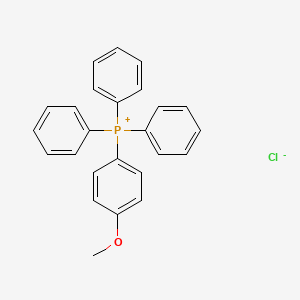
2,3-Dihydro-1,3-dimethyl-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,3-dimethyl-1H-perimidine is a heterocyclic compound with the molecular formula C13H14N2. This compound is part of the perimidine family, which is known for its diverse biological and pharmacological properties. The structure of this compound includes a perimidine ring system that is saturated at the 2 and 3 positions, making it a dihydro derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,3-dimethyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with acetophenones. Various catalysts can be used to accelerate this reaction, including protonic acids and metal catalysts such as BiCl3, RuCl3, and Yb(OTf)3 . A green, metal-free, and eco-friendly organocatalyst like squaric acid has also been exploited for the synthesis of this compound in water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts and reaction conditions is emphasized to ensure sustainable and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1,3-dimethyl-1H-perimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully saturated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,3-dimethyl-1H-perimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-1H-perimidine involves its interaction with specific molecular targets and pathways. For instance, its inhibition of the COX II enzyme is similar to that of naproxen, which reduces inflammation by blocking the synthesis of prostaglandins . The compound’s strong electron-donating character also plays a role in its biological activities.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-perimidine: A closely related compound with similar biological activities.
1H-2,3-Dihydroperimidine Derivatives: These derivatives exhibit diverse biological properties and are used in various applications.
Uniqueness: 2,3-Dihydro-1,3-dimethyl-1H-perimidine is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
37471-00-4 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C13H14N2/c1-14-9-15(2)12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8H,9H2,1-2H3 |
Clave InChI |
BUJSJOGOWFOHMS-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C2=CC=CC3=C2C1=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



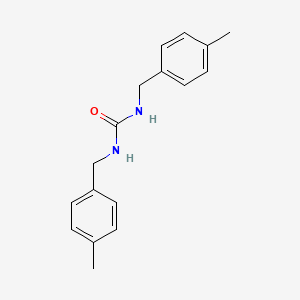
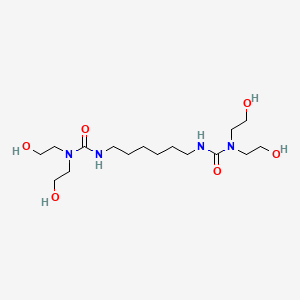
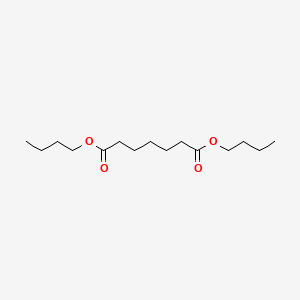

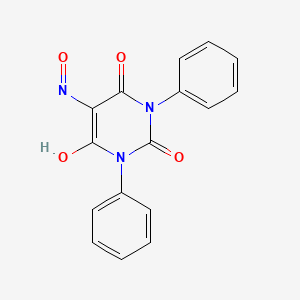
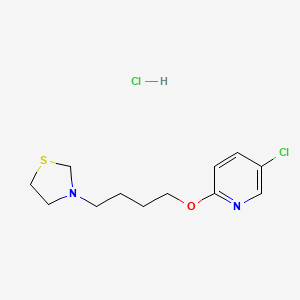

![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
